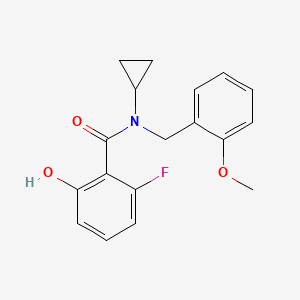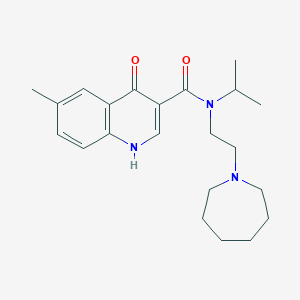![molecular formula C18H23FN6 B5901121 N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-methyl-1-(2-methyl-1,2,4-triazol-3-yl)butan-1-amine](/img/structure/B5901121.png)
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-methyl-1-(2-methyl-1,2,4-triazol-3-yl)butan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-methyl-1-(2-methyl-1,2,4-triazol-3-yl)butan-1-amine is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a fluorophenyl group, and a triazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-methyl-1-(2-methyl-1,2,4-triazol-3-yl)butan-1-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl group and the triazole moiety. Common reagents used in these reactions include hydrazine, fluorobenzene, and triazole derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
化学反应分析
Types of Reactions
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-methyl-1-(2-methyl-1,2,4-triazol-3-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that can modify the compound’s functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-methyl-1-(2-methyl-1,2,4-triazol-3-yl)butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-methyl-1-(2-methyl-1,2,4-triazol-3-yl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. Key pathways involved include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Used as a disinfectant and antiseptic.
Uniqueness
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-methyl-1-(2-methyl-1,2,4-triazol-3-yl)butan-1-amine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-methyl-1-(2-methyl-1,2,4-triazol-3-yl)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN6/c1-12(2)8-16(18-21-11-23-25(18)3)20-9-14-10-22-24-17(14)13-4-6-15(19)7-5-13/h4-7,10-12,16,20H,8-9H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUOUBVKEVIWRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=NC=NN1C)NCC2=C(NN=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(3-{[(5-hydroxy-1,5-dimethylhexyl)amino]methyl}-2-methyl-1H-indol-1-yl)acetamide](/img/structure/B5901039.png)
![8-(4-ethoxybenzyl)-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B5901052.png)
![4-({allyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-2-chlorophenol](/img/structure/B5901059.png)
![2-fluoro-N-(3-{[2-(2-hydroxyethoxy)ethyl]amino}-3-oxopropyl)benzamide](/img/structure/B5901070.png)
![2-(4-propionylphenoxy)-N-[2-(pyridin-3-yloxy)propyl]acetamide](/img/structure/B5901072.png)
![N-{4-[2-({2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}amino)-2-oxoethyl]phenyl}butanamide](/img/structure/B5901080.png)
![3-[(2-methylprop-2-en-1-yl)oxy]-N-[2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B5901081.png)


![{1-[(1-hexylpiperidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B5901094.png)
![4-({2-[(2R*,6S*)-2-allyl-6-phenyl-3,6-dihydropyridin-1(2H)-yl]-2-oxoethyl}thio)pyridine](/img/structure/B5901110.png)
![1-(2-furylmethyl)-N-{[1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}piperidine-3-carboxamide](/img/structure/B5901115.png)
![1-allyl-3-methyl-4-{[3-(2-methylphenoxy)azetidin-1-yl]methyl}-1H-pyrazole](/img/structure/B5901122.png)

